6-deoxyerythronolide B
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Overview
Description
6-Deoxyerythronolide B is a macrocyclic aglycone and a crucial intermediate in the biosynthesis of erythromycin, a widely used antibiotic. It is synthesized by a polyketide synthase and serves as the core structure for erythromycin and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of 6-Deoxyerythronolide B involves several steps, including the iterative asymmetric acyl-thiazolidinethione propionate aldol reaction, which is used to install eight of the nine stereocenters . The synthesis also involves late-stage C-H oxidation strategies to achieve high regio-, chemo-, and diastereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of genetically engineered microorganisms such as Escherichia coli and Bacillus subtilis. These microorganisms are engineered to express the polyketide synthase genes responsible for the biosynthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Deoxyerythronolide B undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the NADPH-dependent conversion of this compound to erythronolide B by the insertion of an oxygen atom .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include propionyl-CoA, S-methylmalonyl-CoA, and various oxidizing agents. The reactions often require specific enzymes such as polyketide synthases and oxidases .
Major Products: The major product formed from the oxidation of this compound is erythronolide B, which is a key intermediate in the biosynthesis of erythromycin .
Scientific Research Applications
6-Deoxyerythronolide B has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a model compound for studying polyketide biosynthesis and for developing new antibiotics. Additionally, it serves as a precursor for the synthesis of erythromycin and its derivatives, which have significant antimicrobial properties .
Mechanism of Action
The mechanism of action of 6-Deoxyerythronolide B involves its conversion to erythronolide B by specific enzymes. This conversion is crucial for the biosynthesis of erythromycin, which exerts its antibiotic effects by inhibiting bacterial protein synthesis. The molecular targets of erythromycin include the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .
Comparison with Similar Compounds
6-Deoxyerythronolide B is unique due to its role as a precursor in the biosynthesis of erythromycin. Similar compounds include other polyketide macrolides such as erythronolide B, epothilone, and tacrolimus. These compounds share structural similarities but differ in their specific biological activities and applications .
Properties
CAS No. |
15797-36-1 |
---|---|
Molecular Formula |
C21H38O6 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1 |
InChI Key |
HQZOLNNEQAKEHT-IBBGRPSASA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |
Synonyms |
3,5,11-trihydroxyerythranolid-9-one 6-deoxyerythronolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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